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Compound of Interest

4'-Aminoazobenzene-4-sulphonic
Compound Name: _
acid

Cat. No.: B090724

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics of 4'-
Aminoazobenzene-4-sulphonic acid, an important azo dye intermediate. The document
summarizes available spectral data, outlines experimental protocols for its analysis, and
provides visualizations of its chemical structure and a general experimental workflow. Due to
the limited availability of specific published spectral data for this exact compound, this guide
also incorporates data from closely related compounds and general principles of spectroscopy
for azo dyes to provide a comprehensive resource.

Introduction

4'-Aminoazobenzene-4-sulphonic acid (CAS No. 104-23-4) is an organic compound with the
molecular formula C12H11N303S.[1][2] It serves as a key intermediate in the synthesis of a
variety of azo dyes.[1] Understanding its spectral properties is crucial for quality control,
structural elucidation, and for predicting the photophysical properties of the dyes derived from
it. This guide covers its characteristics as determined by Ultraviolet-Visible (UV-Vis)
Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR)
Spectroscopy.

Chemical Structure
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The chemical structure of 4'-Aminoazobenzene-4-sulphonic acid is foundational to
understanding its spectral properties. The molecule contains a trans-azobenzene core, which is
the primary chromophore, substituted with an amino group (-NHz) and a sulphonic acid group (-
SOsH) at the 4' and 4 positions, respectively.

Caption: Chemical Structure of 4'-Aminoazobenzene-4-sulphonic acid.

Spectral Data

The following tables summarize the expected spectral data for 4'-Aminoazobenzene-4-
sulphonic acid based on data from related compounds and general spectroscopic principles.

UV-Visible Spectroscopy

The UV-Vis spectrum of azo dyes is characterized by strong absorption bands in the ultraviolet
and visible regions, corresponding to 1t — 1t* and n - 1t* electronic transitions of the azobenzene
chromophore. The position and intensity of these bands are sensitive to substitution and the
solvent environment.

Spectral Parameter Expected Value Reference/Note

Based on data for similar

Amax (Tt - 1) ~350-400 nm ) o
aminoazobenzene derivatives.
This band is often a shoulder
Amax (n - 1) ~420-450 nm on the more intense 11— 11*
band.
o ) - Specific values are not readily
Molar Absorptivity (€) High for 1t - 1t* transition

available in the literature.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The
key expected vibrational frequencies for 4'-Aminoazobenzene-4-sulphonic acid are listed
below.
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Wavenumber . .
Assignment Intensity Reference/Note
(cm™)
) Characteristic for
N-H stretching of the ) ] )
3450-3300 ] ) Medium, two bands primary aromatic
primary amine (-NHz) ]
amines.[3][4]
) May overlap with
N-H bending of the ) )
1630-1580 ] ) Medium aromatic C=C
primary amine (-NHz) )
stretching.[5]
C=C stretching of the ) Typical for substituted
~1600, ~1480 o Medium to Strong )
aromatic rings benzene rings.
Often weak in
N=N stretching of the . symmetric azo
~1450 Weak to Medium

azo group

compounds, but
observable.[6][7]

1350-1342, 1165-

Asymmetric and

Symmetric S=O

Characteristic strong

1150 stretching of the Strong absorptions for
sulphonic acid group sulfonates.[8]
(-SOsH)
0=S=0 stretching of Further confirmation
1082, 1002 the sulphonic acid Strong of the sulfonic acid
group group.[9]
C-N stretching of the
1342-1266 Strong [8]

aromatic amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for detailed structural elucidation. While a complete,

assigned spectrum for 4'-Aminoazobenzene-4-sulphonic acid is not available, the expected

chemical shifts can be predicted based on the analysis of its precursors, such as 4-

aminobenzenesulfonic acid, and general principles of NMR for aromatic compounds.

'H NMR (Proton NMR)
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Chemical Shift (5,

Multiplicity Assignment Reference/Note
ppm)
Based on data for 4-
6.8-7.0 Doublet Protons ortho to -NH:z aminobenzenesulfonic
acid.[10]
Based on data for 4-
76-7.8 Doublet Protons meta to -NH= aminobenzenesulfonic
acid.[10]
Expected to be
Protons ortho to - downfield due to the
7.7-79 Doublet ] ]
SOsH electron-withdrawing
effect.
Expected to be the
Protons meta to - ]
79-8.1 Doublet most downfield
SOszH ]
aromatic protons.
Chemical shift can
) vary depending on
~5.0 Broad Singlet -NH:z protons
solvent and
concentration.
Often not observed
10-12 Broad Singlet -SOsH proton due to exchange with

deuterated solvents.

13C NMR (Carbon-13 NMR)
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Chemical Shift (6, ppm) Assignment Reference/Note

Based on data for related

~114 Carbons ortho to -NH2 ) )
aromatic amines.

~130 Carbons meta to -NH:z

~122 Carbons ortho to -SOsH

~131 Carbons meta to -SOsH

~145 Carbon attached to -SOsH

~150 Carbon attached to -NHz

Experimental Protocols

Detailed experimental protocols for the spectral analysis of 4'-Aminoazobenzene-4-sulphonic
acid are not widely published. However, the following are generalized procedures that can be
adapted for its characterization.

UV-Visible Spectroscopy

o Sample Preparation: Prepare a stock solution of 4'-Aminoazobenzene-4-sulphonic acid in
a suitable solvent (e.g., methanol, ethanol, or water). The concentration should be in the
micromolar range to ensure the absorbance is within the linear range of the
spectrophotometer (typically 0.1 to 1.0).

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
» Data Acquisition:
o Record a baseline spectrum of the solvent in a quartz cuvette.
o Record the absorption spectrum of the sample solution from approximately 200 to 700 nm.

o ldentify the wavelengths of maximum absorbance (Amax).

Infrared (IR) Spectroscopy
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o Sample Preparation (Solid State):

o KBr Pellet: Mix a small amount of the finely ground sample (1-2 mg) with dry potassium
bromide (KBr) (100-200 mg). Press the mixture into a transparent pellet using a hydraulic
press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on
the ATR crystal.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Record a background spectrum.
o Record the sample spectrum, typically over the range of 4000 to 400 cm~1.

o lIdentify the characteristic absorption bands and assign them to the corresponding
functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4'-Aminoazobenzene-4-sulphonic
acid in a suitable deuterated solvent (e.g., DMSO-ds, D20). The choice of solvent is critical
due to the presence of both amino and sulphonic acid groups.

 Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
o Data Acquisition:

o Acquire a *H NMR spectrum.

o Acquire a 13C NMR spectrum.

o Additional experiments such as COSY, HSQC, and HMBC can be performed for
unambiguous assignment of all proton and carbon signals.

Experimental Workflow
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The following diagram illustrates a general workflow for the comprehensive spectral
characterization of 4'-Aminoazobenzene-4-sulphonic acid.

Sample Preparation

Spectroscopii Analysis l

UV-Vis Spectroscopy NMR Spectroscopy (*H, 13C) IR Spectroscopy

l Data Proiessing and Interpretation l

Click to download full resolution via product page

Caption: General workflow for spectral analysis.

Conclusion

This technical guide has summarized the key spectral characteristics of 4'-Aminoazobenzene-
4-sulphonic acid. While specific, comprehensive published data for this molecule is limited, by
combining information from related compounds and fundamental spectroscopic principles, a
detailed profile can be established. The provided data tables, experimental protocols, and
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workflow diagrams serve as a valuable resource for researchers and professionals working
with this and similar azo dye intermediates. Further experimental work is encouraged to fully
characterize this compound and contribute to the public body of scientific knowledge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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